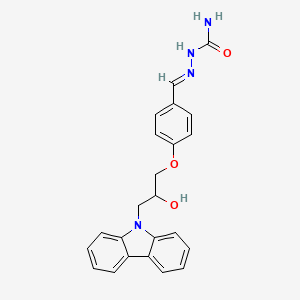

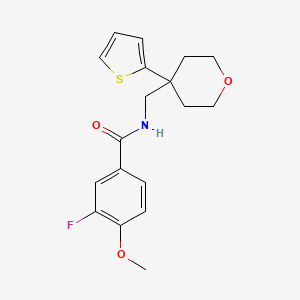

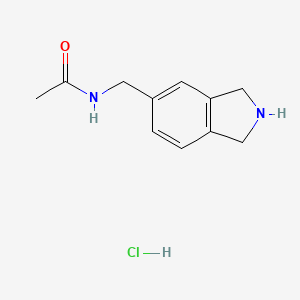

![molecular formula C17H11N3O4S B2602125 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903852-44-8](/img/structure/B2602125.png)

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one” is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their wide biological properties such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of these compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Applications De Recherche Scientifique

Antimicrobial Activity

The thiazole and benzoxazole moieties present in the compound are known for their antimicrobial properties. Research indicates that derivatives of thiazole have been effective against various bacterial species by inhibiting lipid biosynthesis or through other mechanisms . This compound could be synthesized and tested for its efficacy against a range of pathogenic bacteria and fungi, potentially leading to the development of new antimicrobial agents.

Anticancer Potential

Compounds with a nitrophenyl group, similar to the one present in this molecule, have been studied for their anticancer properties. They can act as inhibitors for certain cancer cell lines, including breast adenocarcinoma (MCF7) cells . Further research could explore the compound’s potential as a chemotherapeutic agent, particularly focusing on its cytotoxic effects on various cancer cell lines.

Anti-inflammatory Applications

The structural analogs of the compound have shown anti-inflammatory activities. This suggests that the compound may also possess anti-inflammatory properties that could be harnessed to treat conditions like arthritis or other inflammatory diseases .

Antituberculosis Activity

Derivatives of thiazole have been reported to exhibit antitubercular activity. Given the structural similarity, this compound could be investigated for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Bioimaging Agents

The nitrophenyl group in the compound’s structure could be utilized in the synthesis of bioimaging agents. These agents can be used in various imaging techniques to visualize biological processes or the distribution of drugs within the body .

Coordination Chemistry

The compound could serve as a ligand in coordination chemistry due to its potential to form stable complexes with metal ions. This application could be particularly useful in the field of catalysis, where such complexes often play a crucial role .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential biological processes in microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may disrupt essential biochemical pathways in microbial cells.

Result of Action

Based on the reported antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbial cells.

Propriétés

IUPAC Name |

3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRPRRYYJJRCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

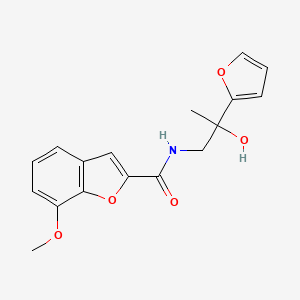

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2602045.png)

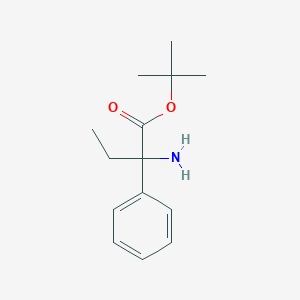

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)

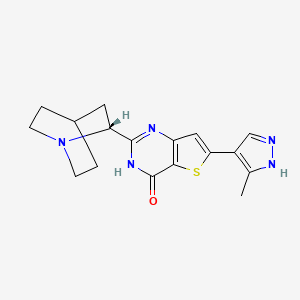

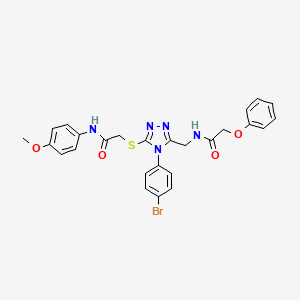

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2602054.png)

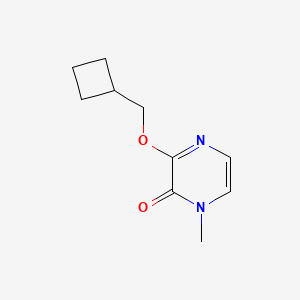

![3-(2-chloro-4-fluorobenzyl)-1-methyl-7-pyridin-3-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602056.png)

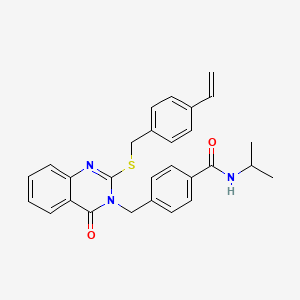

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2602059.png)